

Spectroscopic Profile of 2-Benzylideneoctanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylideneoctanal**

Cat. No.: **B7782968**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and analytical methodologies for the characterization of **2-benzylideneoctanal**. This compound, also widely known as alpha-hexyl cinnamaldehyde, is a common ingredient in fragrances and a subject of interest in chemical research. Understanding its structural features through spectroscopic analysis is crucial for its application and development.

Executive Summary

This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-benzylideneoctanal**. The spectroscopic data is presented in clear, tabular formats to facilitate easy reference and comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, ensuring reproducibility and methodological transparency. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, enhancing the comprehension of the presented information.

Spectroscopic Data

The structural elucidation of **2-benzylideneoctanal** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their neighboring environments. The following table summarizes the ¹H NMR spectral data for **2-benzylideneoctanal**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.42	s	1H	Aldehydic proton (-CHO)
7.45 - 7.30	m	5H	Aromatic protons (C ₆ H ₅)
7.25	s	1H	Vinylic proton (=CH-)
2.45	t, J = 7.5 Hz	2H	Methylene protons (-CH ₂ -) adjacent to the double bond
1.50 - 1.20	m	8H	Methylene protons of the hexyl chain (-CH ₂) ₄ -)
0.88	t, J = 7.0 Hz	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Chemical Shift (δ) ppm	Assignment
194.5	Aldehydic carbon (C=O)
152.0	Vinylic carbon (=C-)
142.5	Vinylic carbon (=CH-)
134.0	Aromatic carbon (ipso-C)
129.5	Aromatic carbons (ortho-C)
128.8	Aromatic carbons (meta-C)
128.5	Aromatic carbon (para-C)
31.8	Methylene carbon (-CH ₂ -)
29.5	Methylene carbon (-CH ₂ -)
29.2	Methylene carbon (-CH ₂ -)
28.8	Methylene carbon (-CH ₂ -)
22.7	Methylene carbon (-CH ₂ -)
14.1	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
2955 - 2855	Strong	Aliphatic C-H stretch
2720	Weak	Aldehydic C-H stretch
1685	Strong	C=O stretch (conjugated aldehyde)
1625	Medium	C=C stretch (alkene)
1600, 1495, 1450	Medium to Weak	Aromatic C=C skeletal vibrations
750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
216	40	[M] ⁺ (Molecular Ion)
215	20	[M-H] ⁺
187	30	[M-CHO] ⁺
145	55	[M-C ₅ H ₁₁] ⁺
129	100	[C ₁₀ H ₉] ⁺ (Base Peak)
117	85	[C ₉ H ₇] ⁺
115	70	[C ₉ H ₅] ⁺
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)

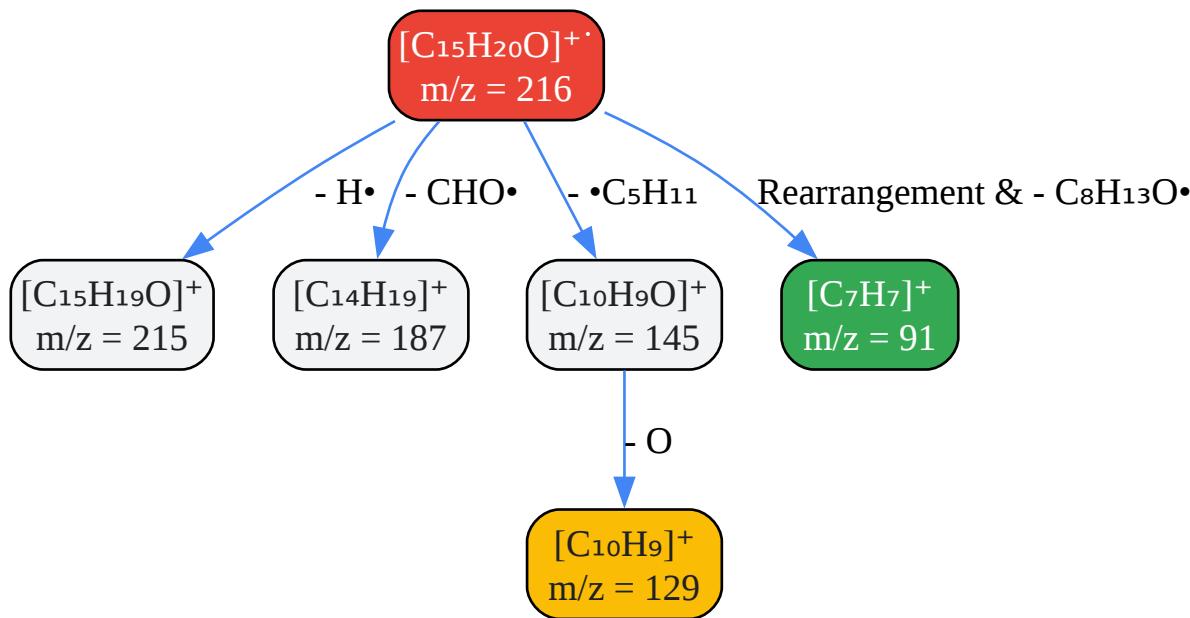
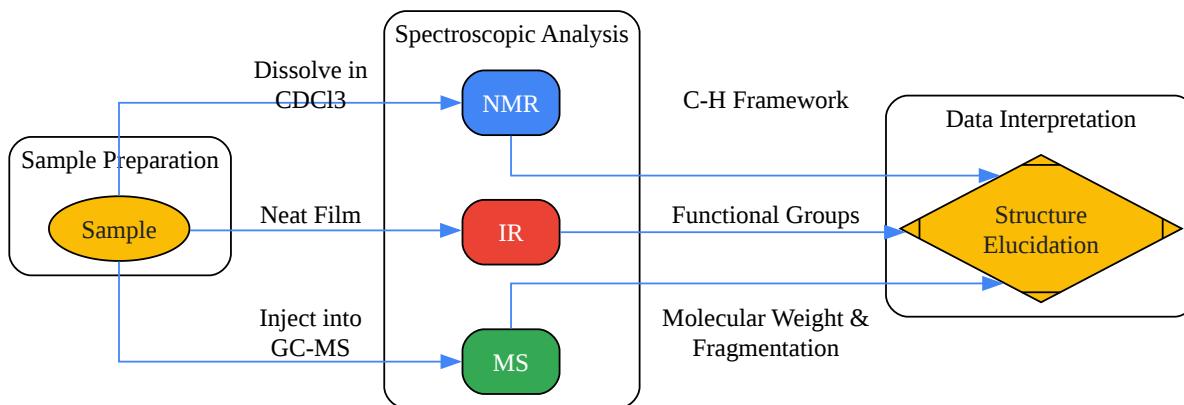
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-benzylideneoctanal**. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of **2-benzylideneoctanal** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy



A drop of neat **2-benzylideneoctanal** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS). The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-benzylideneoctanal**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Benzylideneoctanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7782968#spectroscopic-data-nmr-ir-ms-for-2-benzylideneoctanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com